Cas no 434935-69-0 (2-Methyl-6-nitrobenzoic anhydride)

2-Methyl-6-nitrobenzoic anhydride 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-6-nitrobenzoic anhydride
- (2-methyl-6-nitrobenzoyl) 2-methyl-6-nitrobenzoate
- Benzoic acid,2-methyl-6-nitro-, 1,1'-anhydride
- 6-Nitro-o-toluic Anhydride
- MNBA
- 2-Methyl-6-nitrobenzoic acid anhydride
- Benzoic acid, 2-methyl-6-nitro-, anhydride
- YEKPNMQQSPHKBP-UHFFFAOYSA-N
- VZ24972
- AS07058
- AM83027
- TRA0072774
- AB0006497
- Bis(2-methyl-6-nitrobenzoic acid)anhydride
- AX8226851
- AB1011497
- W6279
- M1439
- ST24022334
- 4
- 2-METHYL-6-NITROBENZOICANHYDRIDE
- p-Nitrobenzyl2-diazoacetoacetate
- UNII-EC8MK6FE8B
- FT-0658534
- DS-18220
- A826295
- SY075637
- Q11186403
- 2-METHYL-6-NITROBENZOYL 2-METHYL-6-NITROBENZOATE
- SCHEMBL329162
- DTXSID60440549
- AKOS015842197
- 2-methyl-6-nitrobenzoic acid [(2-methyl-6-nitrophenyl)-oxomethyl] ester
- MFCD06797117
- 2-Methyl-6-nitrobenzoic anhydride, 97%
- NS00073859
- EC8MK6FE8B
- (2-methyl-6-nitro-phenyl)carbonyl 2-methyl-6-nitro-benzoate
- 434935-69-0
- C16H12N2O7
- CS-W008194
- DTXCID70391371
- DB-070438
-
- MDL: MFCD06797117
- インチ: 1S/C16H12N2O7/c1-9-5-3-7-11(17(21)22)13(9)15(19)25-16(20)14-10(2)6-4-8-12(14)18(23)24/h3-8H,1-2H3
- InChIKey: YEKPNMQQSPHKBP-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C(=C([H])C([H])=C([H])C=1C([H])([H])[H])[N+](=O)[O-])=O)C(C1C(=C([H])C([H])=C([H])C=1C([H])([H])[H])[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 344.06400
- どういたいしつりょう: 344.06445073g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 135
じっけんとくせい
- 色と性状: 非常に薄い黄色−赤色−黄色結晶粉末
- 密度みつど: 1.416±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 175.0 to 179.0 deg-C
- ふってん: 559.4±50.0 °C at 760 mmHg
- フラッシュポイント: 246.5±32.1 °C
- 屈折率: 1.623
- ようかいど: ほとんど溶けない(0.017 g/l)(25ºC)、
- PSA: 135.01000
- LogP: 4.16340
- じょうきあつ: 0.0±1.5 mmHg at 25°C
2-Methyl-6-nitrobenzoic anhydride セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methyl-6-nitrobenzoic anhydride 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Methyl-6-nitrobenzoic anhydride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226851-1g |
2-Methyl-6-nitrobenzoic anhydride |
434935-69-0 | 97% | 1g |
¥79.0 | 2024-04-18 | |
Ambeed | A209783-10g |
2-Methyl-6-nitrobenzoic anhydride |
434935-69-0 | 97% | 10g |
$83.0 | 2025-02-21 | |
abcr | AB170943-5 g |
2-Methyl-6-nitrobenzoic anhydride, 98%; . |
434935-69-0 | 98% | 5 g |
€180.40 | 2023-07-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD226851-25g |
2-Methyl-6-nitrobenzoic anhydride |
434935-69-0 | 97% | 25g |
¥1301.0 | 2024-04-18 | |
ChemScence | CS-W008194-25g |
2-Methyl-6-nitrobenzoic anhydride |
434935-69-0 | 99.86% | 25g |
$320.0 | 2022-04-27 | |
Matrix Scientific | 090765-1g |
2-Methyl-6-nitrobenzoic anhydride, 95+% |
434935-69-0 | 95+% | 1g |
$152.00 | 2023-09-10 | |
TRC | M339343-5g |
2-Methyl-6-nitrobenzoic Anhydride |
434935-69-0 | 5g |
$345.00 | 2023-05-17 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M138838-1g |
2-Methyl-6-nitrobenzoic anhydride |
434935-69-0 | >98.0%(HPLC) | 1g |
¥107.90 | 2023-09-02 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006589-5g |
2-Methyl-6-nitrobenzoic anhydride |
434935-69-0 | 97% | 5g |
¥329 | 2024-05-23 | |
TRC | M339343-1g |
2-Methyl-6-nitrobenzoic Anhydride |
434935-69-0 | 1g |
$ 75.00 | 2022-06-03 |
2-Methyl-6-nitrobenzoic anhydride サプライヤー
2-Methyl-6-nitrobenzoic anhydride 関連文献
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Yukari Fujimoto,Atsushi Shimoyama,Akinori Saeki,Naohiro Kitayama,Chika Kasamatsu,Hiroko Tsutsui,Koichi Fukase Mol. BioSyst. 2013 9 987
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Shinichiro Fuse,Kumiko Okada,Yusuke Iijima,Asami Munakata,Kazuhiro Machida,Takashi Takahashi,Motoki Takagi,Kazuo Shin-ya,Takayuki Doi Org. Biomol. Chem. 2011 9 3825
2-Methyl-6-nitrobenzoic anhydrideに関する追加情報
2-Methyl-6-nitrobenzoic Anhydride (CAS No. 434935-69-0): A Comprehensive Overview
2-Methyl-6-nitrobenzoic anhydride, a compound with the CAS registry number 434935-69-0, is a significant entity in the realm of organic chemistry, particularly within the domain of aromatic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various chemical synthesis processes. The molecule consists of a benzoic acid derivative with a methyl group at the 2-position and a nitro group at the 6-position, forming an anhydride structure that enhances its reactivity and functional versatility.
The synthesis of 2-methyl-6-nitrobenzoic anhydride involves a series of carefully controlled reactions, often leveraging Friedel-Crafts acylation or other electrophilic substitution methods to introduce the nitro and methyl groups onto the aromatic ring. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing byproduct formation and improving overall yield. These methods are particularly relevant in the context of green chemistry, where minimizing environmental impact is a priority.
One of the most notable applications of 2-methyl-6-nitrobenzoic anhydride lies in its role as an intermediate in pharmaceutical chemistry. The compound's nitro group serves as a valuable functional handle for further modifications, such as reductions to form amino groups or oxidations to generate other reactive species. For instance, in drug discovery pipelines, this compound has been employed to construct bioactive molecules targeting various therapeutic areas, including oncology and neurodegenerative diseases.
Recent studies have also highlighted the potential of 2-methyl-6-nitrobenzoic anhydride in materials science, particularly in the development of advanced polymers and coatings. Its anhydride functionality enables it to participate in polycondensation reactions, forming high-performance polyesters or polyamides with tailored mechanical and thermal properties. Researchers have explored its use in creating biodegradable materials for packaging applications, aligning with global efforts to reduce plastic waste.
In addition to its synthetic applications, 2-methyl-6-nitrobenzoic anhydride has been studied for its electronic properties within aromatic systems. Computational chemistry techniques have provided insights into its molecular orbitals and reactivity patterns, shedding light on how substituents influence electronic delocalization across the aromatic ring. These findings are particularly valuable for designing novel sensors or electronic materials with specific charge transport characteristics.
The stability and reactivity of 2-methyl-6-nitrobenzoic anhydride under various conditions have also been subjects of recent investigations. Studies have demonstrated that the compound exhibits moderate thermal stability, making it suitable for reactions conducted at elevated temperatures without significant decomposition. However, its sensitivity to moisture necessitates careful handling during storage and synthesis.
From a safety standpoint, while 2-methyl-6-nitrobenzoic anhydride is not classified as a hazardous material under standard conditions, proper precautions should be taken during its handling to avoid exposure to skin or eyes due to its potential irritant properties. Occupational safety guidelines recommend using appropriate personal protective equipment (PPE) when working with this compound in laboratory settings.
In conclusion, 2-methyl-6-nitrobenzoic anhydride (CAS No. 434935-69-0) stands out as a versatile building block in organic synthesis, offering diverse applications across pharmaceuticals, materials science, and electronics. Its unique structural features and functional reactivity continue to drive innovative research directions, underscoring its importance as a key intermediate in modern chemical industries.
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